molecular formula C19H13F2N3O2S B10895965 5-(difluoromethyl)-7-(furan-2-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(furan-2-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10895965
M. Wt: 385.4 g/mol
InChI Key: MFZGFDNVEQXPBS-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a pyrido[2,3-d]pyrimidin-4(1H)-one core structure substituted with difluoromethyl, furyl, methylphenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process . This method involves the use of difluoromethyl 2-pyridyl sulfone as a reagent, which acts as a versatile carbonyl gem-difluoroolefination reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the difluoromethyl position.

Scientific Research Applications

5-(Difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.

    Chemical Biology: It can be used as a probe to study biological processes involving difluoromethylated compounds.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of difluoromethyl, furyl, methylphenyl, and sulfanyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H13F2N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

5-(difluoromethyl)-7-(furan-2-yl)-1-(3-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H13F2N3O2S/c1-10-4-2-5-11(8-10)24-17-15(18(25)23-19(24)27)12(16(20)21)9-13(22-17)14-6-3-7-26-14/h2-9,16H,1H3,(H,23,25,27)

InChI Key

MFZGFDNVEQXPBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CO4)C(F)F)C(=O)NC2=S

Origin of Product

United States

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